Sub-Nanomolar EP4 Binding Affinity: 23-Fold Higher Than Grapiprant (Human EP4 Ki)
MK-2894 sodium salt exhibits a binding affinity (Ki) of 0.56 nM for the human EP4 receptor in radioligand displacement assays using membranes prepared from HEK 293 cells overexpressing human EP4 [1]. In contrast, grapiprant (CJ-023423, AAT-007), a first-generation EP4 antagonist approved for veterinary use, demonstrates a Ki of 13 nM against human EP4 receptor under comparable binding conditions . This represents a 23.2-fold higher binding affinity for MK-2894. The enhanced affinity correlates with substantially lower concentrations required for target engagement in both in vitro and in vivo experimental systems.
| Evidence Dimension | Human EP4 receptor binding affinity |
|---|---|
| Target Compound Data | Ki = 0.56 ± 0.1 nM |
| Comparator Or Baseline | Grapiprant (CJ-023423): Ki = 13 ± 4 nM (human EP4) |
| Quantified Difference | 23.2-fold higher affinity (0.56 nM vs. 13 nM) |
| Conditions | Radioligand displacement assay; membranes prepared from HEK 293 cells overexpressing human EP1–4 receptors |
Why This Matters
Sub-nanomolar Ki enables lower compound usage per experiment, reduces off-target binding probability at higher concentrations, and provides greater confidence in EP4-specific target engagement in preclinical studies.
- [1] Blouin M, Han Y, Burch J, et al. The discovery of 4-{1-[({2,5-dimethyl-4-[4-(trifluoromethyl)benzyl]-3-thienyl}carbonyl)amino]cyclopropyl}benzoic acid (MK-2894), a potent and selective prostaglandin E2 subtype 4 receptor antagonist. J Med Chem. 2010;53(5):2227-2238. doi:10.1021/jm901771h View Source
